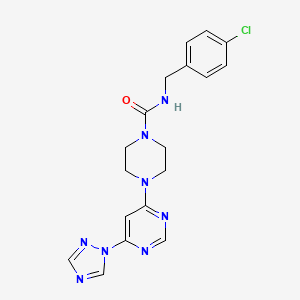
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C18H19ClN8O and its molecular weight is 398.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(4-chlorobenzyl)piperazine-1-carboxamide (referred to as compound A ) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
Compound A features a complex structure that incorporates a piperazine moiety linked to a pyrimidine and triazole ring system. Its molecular formula is C17H20ClN7O, with a molecular weight of approximately 373.85 g/mol. The presence of the triazole and pyrimidine rings is significant as these heterocycles are often associated with various biological activities.
The biological activity of compound A is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Compound A has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
- Receptor Binding : It may act as an antagonist or inhibitor at specific receptors implicated in tumor growth and metastasis.
Anticancer Activity
Research indicates that compound A exhibits significant anticancer properties against various cancer cell lines. Notably:
- Cell Lines Tested : Compound A has been evaluated against several human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values : The IC50 values for compound A range from 5 µM to 15 µM across different cell lines, indicating moderate potency compared to standard chemotherapeutics like doxorubicin.
Mechanisms of Anticancer Action
The anticancer effects of compound A can be attributed to several mechanisms:
- Induction of Apoptosis : Flow cytometry analysis revealed that treatment with compound A resulted in increased apoptotic cell death in treated cancer cells.
- Cell Cycle Arrest : Compound A has been shown to induce G0/G1 phase arrest, preventing further cell division.
- Inhibition of Metastasis : Studies suggest that compound A may inhibit migration and invasion capabilities of cancer cells.
Case Studies
Several studies have documented the efficacy of compound A in preclinical models:
- Study 1 : In a xenograft model using MCF-7 cells, administration of compound A led to a significant reduction in tumor volume compared to control groups.
- Study 2 : Research on the mechanism revealed that compound A downregulates key proteins involved in the PI3K/Akt signaling pathway, crucial for cell survival and proliferation.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN8O/c19-15-3-1-14(2-4-15)10-21-18(28)26-7-5-25(6-8-26)16-9-17(23-12-22-16)27-13-20-11-24-27/h1-4,9,11-13H,5-8,10H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFRNBRPLJJCMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













